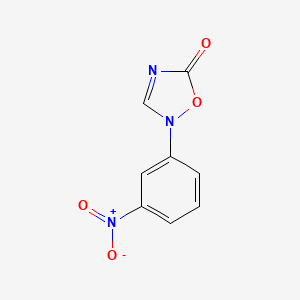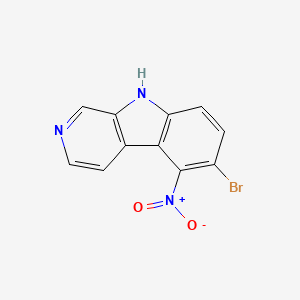
1-Methoxy-5,5-dimethylpyrrolidine-2-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methoxy-5,5-dimethylpyrrolidine-2-thione is an organic compound with a unique structure that includes a pyrrolidine ring substituted with a methoxy group and two methyl groups
Preparation Methods
The synthesis of 1-Methoxy-5,5-dimethylpyrrolidine-2-thione can be achieved through several synthetic routes. One common method involves the reaction of 5,5-dimethyl-2-pyrrolidinone with methoxyamine under specific conditions to introduce the methoxy group. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the compound.
Chemical Reactions Analysis
1-Methoxy-5,5-dimethylpyrrolidine-2-thione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of the corresponding alcohols.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents and conditions. For example, halogenation can be achieved using halogenating agents like bromine or chlorine.
Scientific Research Applications
1-Methoxy-5,5-dimethylpyrrolidine-2-thione has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-Methoxy-5,5-dimethylpyrrolidine-2-thione involves its interaction with specific molecular targets. The methoxy group and the pyrrolidine ring play crucial roles in its binding to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in inhibiting certain enzymes or disrupting microbial cell membranes.
Comparison with Similar Compounds
1-Methoxy-5,5-dimethylpyrrolidine-2-thione can be compared with other similar compounds, such as:
1-Methyl-2-oxy-5,5-dimethylpyrrolidine: This compound has a similar structure but lacks the methoxy group, which may result in different chemical and biological properties.
5,5-Dimethyl-2-pyrrolidinone: This compound is a precursor in the synthesis of this compound and has different reactivity due to the absence of the methoxy group.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
118699-54-0 |
|---|---|
Molecular Formula |
C7H13NOS |
Molecular Weight |
159.25 g/mol |
IUPAC Name |
1-methoxy-5,5-dimethylpyrrolidine-2-thione |
InChI |
InChI=1S/C7H13NOS/c1-7(2)5-4-6(10)8(7)9-3/h4-5H2,1-3H3 |
InChI Key |
UJYNSAGDINIXPW-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC(=S)N1OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


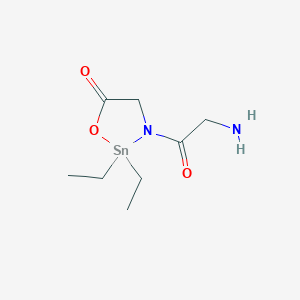
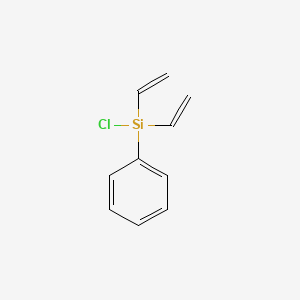
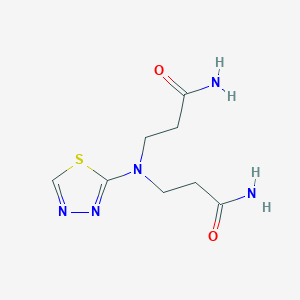
![3-[2-(Diethylamino)ethyl]-9H-xanthene-9-carboxylic acid](/img/structure/B14285527.png)
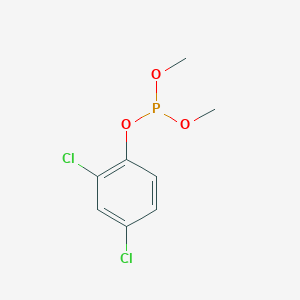
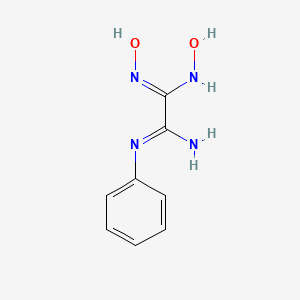
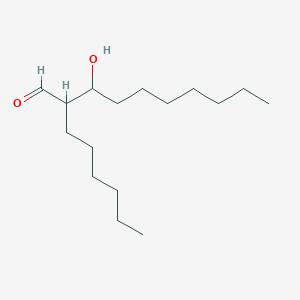
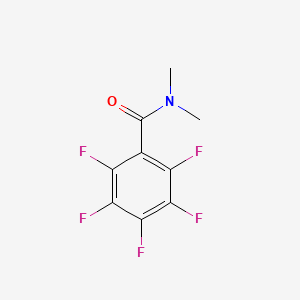

![5-[(1H-Inden-1-ylidene)methyl]-N,N-diphenylnaphthalen-1-amine](/img/structure/B14285542.png)
![1-[(4-Ethenylbenzene-1-sulfonyl)oxy]pyrrolidine-2,5-dione](/img/structure/B14285546.png)

